A Technical Guide to the Synthesis of Xanthine Oxidoreductase-IN-1
A Technical Guide to the Synthesis of Xanthine Oxidoreductase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis of Xanthine (B1682287) oxidoreductase-IN-1, a potent inhibitor of xanthine oxidoreductase (XOR). This guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Xanthine oxidoreductase (XOR) is a crucial enzyme in human purine (B94841) metabolism, catalyzing the final two steps: the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[1][2] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout and other metabolic diseases.[2] Xanthine oxidoreductase-IN-1 has emerged as a potent inhibitor of XOR, showing significant promise for the therapeutic management of hyperuricemia. This guide details its synthesis and the experimental procedures for its evaluation.
Xanthine oxidoreductase-IN-1 is chemically identified as 1-(4-(azepan-1-yl)-3-cyanophenyl)-1H-imidazole-4-carboxylic acid . It is also referred to as compound IVa in the primary scientific literature.
Synthesis of Xanthine Oxidoreductase-IN-1 (Compound IVa)
The synthesis of Xanthine oxidoreductase-IN-1 is a multi-step process. The following is a detailed protocol based on the established literature.
Synthesis of Intermediate 3: 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid
-
Step 1: Synthesis of ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2)
-
A mixture of 4-fluoro-3-cyanobenzaldehyde (1 equivalent), ethyl isocyanoacetate (1.2 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) in tetrahydrofuran (B95107) (THF) is stirred at room temperature for 12 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2) as a white solid.
-
-
Step 2: Synthesis of 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3)
-
To a solution of ethyl 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylate (2) (1 equivalent) in a mixture of THF and water (4:1) is added lithium hydroxide (B78521) monohydrate (2 equivalents).
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is acidified with 1 M hydrochloric acid to a pH of approximately 3-4.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3) as a white solid.
-
Synthesis of Xanthine Oxidoreductase-IN-1 (Compound IVa)
-
A mixture of 1-(4-fluoro-3-cyanophenyl)-1H-imidazole-4-carboxylic acid (3) (1 equivalent), azepane (2 equivalents), and potassium carbonate (3 equivalents) in dimethyl sulfoxide (B87167) (DMSO) is heated at 120 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water and acidified with 1 M hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by preparative high-performance liquid chromatography (HPLC) to yield Xanthine oxidoreductase-IN-1 (IVa) as a white solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for Xanthine oxidoreductase-IN-1 (IVa) and a related potent compound (Ie) from the primary study.
| Compound | Chemical Name | Yield (%) | IC₅₀ (nM) for XOR Inhibition |
| IVa | 1-(4-(azepan-1-yl)-3-cyanophenyl)-1H-imidazole-4-carboxylic acid | 65 | 7.2 |
| Ie | 1-(3-cyano-4-(piperidin-1-yl)phenyl)-1H-imidazole-4-carboxylic acid | 72 | 8.0 |
| Febuxostat | 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | N/A | 7.0 |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory potency of compounds against xanthine oxidase.
-
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate (B84403) buffer (pH 7.5)
-
Test compounds (e.g., Xanthine oxidoreductase-IN-1)
-
Allopurinol (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations, 30 µL of phosphate buffer (70 mM, pH 7.5), and 40 µL of xanthine oxidase solution (0.05 U/mL).
-
Pre-incubate the mixture at 25 °C for 8 minutes.
-
Initiate the reaction by adding 60 µL of xanthine solution (300 µM).
-
Incubate the plate at 25 °C for 15 minutes.
-
Stop the reaction by adding 20 µL of 1.0 M HCl.
-
Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.
-
Use a control sample with buffer instead of the test compound and a blank sample with buffer instead of the enzyme solution.
-
Calculate the percentage of inhibition and determine the IC₅₀ value using a logarithmic regression curve.
-
In Vivo Hypouricemic Effect in a Hyperuricemic Mouse Model
This protocol describes the induction of hyperuricemia in mice and the evaluation of the hypouricemic effects of test compounds.
-
Animals:
-
Male Kunming mice (or a similar strain), 8-10 weeks old.
-
-
Induction of Hyperuricemia:
-
Acclimatize the mice for at least one week with free access to standard chow and water.
-
Administer potassium oxonate (a uricase inhibitor) at a dose of 250-300 mg/kg body weight, typically via intraperitoneal injection or oral gavage, one hour before the administration of the purine source.
-
Administer hypoxanthine (a purine precursor) at a dose of 300-500 mg/kg body weight via oral gavage.
-
-
Treatment and Sample Collection:
-
Divide the mice into several groups: normal control, hyperuricemic model, positive control (e.g., febuxostat), and test compound groups.
-
Administer the test compounds or vehicle to the respective groups, typically via oral gavage, at a specified time relative to the induction of hyperuricemia.
-
At the end of the treatment period (e.g., 1-2 hours after hypoxanthine administration for acute models, or after several days/weeks of treatment for chronic models), collect blood samples.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid, creatinine, and blood urea (B33335) nitrogen (BUN) levels using commercially available assay kits.
-
Signaling Pathways and Experimental Workflows
Purine Metabolism and XOR's Role
Xanthine oxidoreductase is a key enzyme in the catabolism of purines. The pathway illustrates how purine nucleotides are broken down to hypoxanthine and xanthine, which are then converted to uric acid by XOR. Inhibition of XOR blocks this final step, reducing uric acid production.
Caption: The role of Xanthine Oxidoreductase (XOR) in the purine catabolism pathway.
Generation of Reactive Oxygen Species (ROS) by Xanthine Oxidase
During the oxidation of hypoxanthine and xanthine, the oxidase form of XOR can transfer electrons to molecular oxygen, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). These ROS can contribute to oxidative stress and tissue damage.
Caption: Generation of reactive oxygen species by Xanthine Oxidase.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the efficacy of a xanthine oxidase inhibitor in a hyperuricemic animal model.
